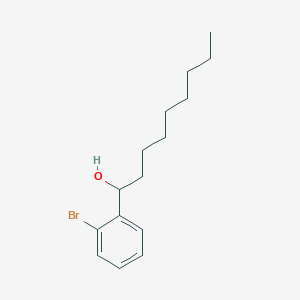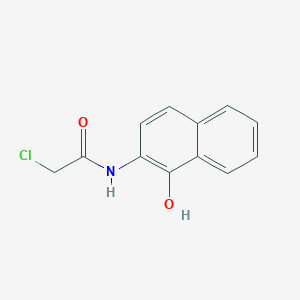![molecular formula C14H13BO4 B8323534 [4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]phenyl]methanol CAS No. 1187188-60-8](/img/structure/B8323534.png)
[4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]phenyl]methanol
描述
The compound 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzenemethanol , also known by its Unique Ingredient Identifier (UNII) [4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]phenyl]methanol , is a chemical substance with the molecular formula C14H13BO4 and a molecular weight of 256.06 . This compound is characterized by its achiral nature and lack of defined stereocenters .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzenemethanol involves the reaction of benzenemethanol derivatives with benzoxaborol intermediates under controlled conditions. The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzenemethanol suitable for various applications .
化学反应分析
Types of Reactions
4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzenemethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted benzenemethanol compounds, which can be further utilized in various chemical syntheses .
科学研究应用
4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzenemethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of advanced materials and chemical processes
作用机制
The mechanism of action of 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzenemethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved .
相似化合物的比较
Similar Compounds
Compounds similar to 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzenemethanol include other benzoxaborol derivatives and benzenemethanol analogs. Examples include:
- 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)oxy]benzenemethanol
- 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-4-yl)oxy]benzenemethanol .
Uniqueness
The uniqueness of 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzenemethanol lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its achiral nature and lack of stereocenters contribute to its stability and ease of synthesis compared to other similar compounds .
属性
CAS 编号 |
1187188-60-8 |
|---|---|
分子式 |
C14H13BO4 |
分子量 |
256.06 g/mol |
IUPAC 名称 |
[4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]phenyl]methanol |
InChI |
InChI=1S/C14H13BO4/c16-8-10-1-3-12(4-2-10)19-13-5-6-14-11(7-13)9-18-15(14)17/h1-7,16-17H,8-9H2 |
InChI 键 |
ZYSMVTJFVYIMEE-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)CO)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazol-4-amine](/img/structure/B8323466.png)




![3-Propionyl-2H-cyclohepta[b]furan-2-one](/img/structure/B8323506.png)

![benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate](/img/structure/B8323527.png)




